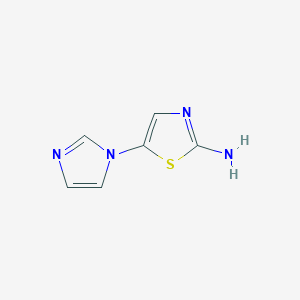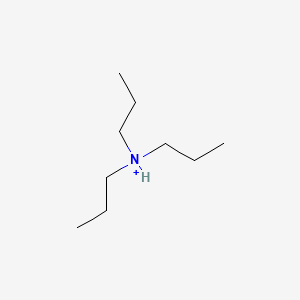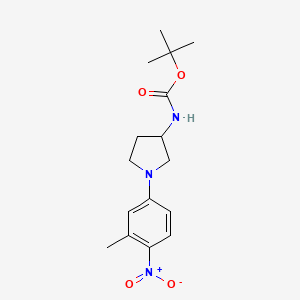
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method starts with the nitration of 3-methylphenyl to form 3-methyl-4-nitrophenyl. This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidin-3-yl derivative. Finally, the carbamic acid tert-butyl ester is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and ester moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and esters.
科学研究应用
Chemistry: In chemistry, Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various receptors and enzymes. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. The overall mechanism involves multiple pathways, including enzyme inhibition and receptor modulation.
相似化合物的比较
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-2-yl]-carbamic acid tert-butyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
- [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester
Uniqueness: The uniqueness of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups. The presence of the tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the nitrophenyl group offers unique electronic properties that can be exploited in various applications.
属性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H23N3O4/c1-11-9-13(5-6-14(11)19(21)22)18-8-7-12(10-18)17-15(20)23-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,17,20) |
InChI 键 |
UVBRUZYDIQHLTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
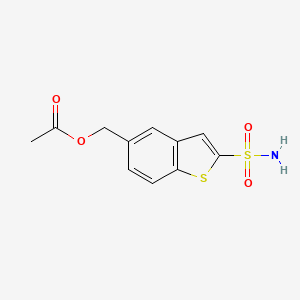
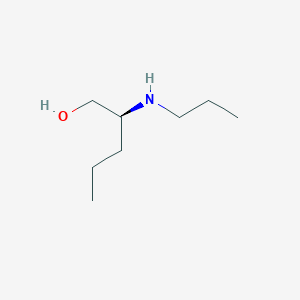
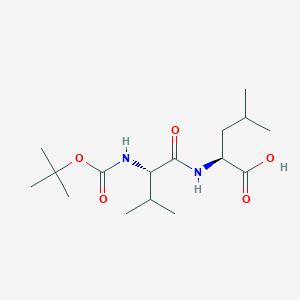
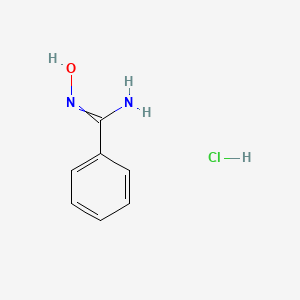
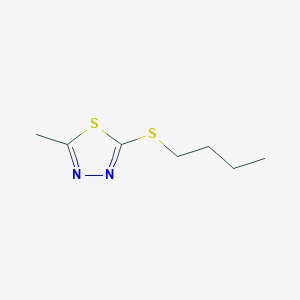
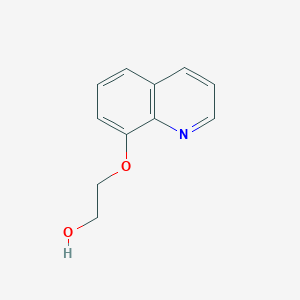
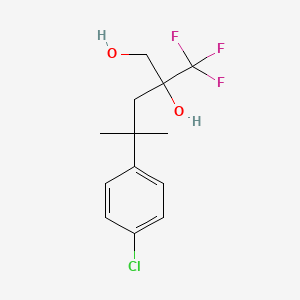
![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)
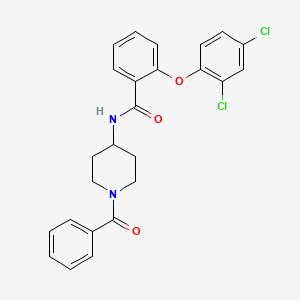

![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)
